![molecular formula C7H13BaO10P B14760901 D-Sedoheptulose-7-phosphate barium salt](/img/structure/B14760901.png)
D-Sedoheptulose-7-phosphate barium salt
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Overview
Description
D-Sedoheptulose-7-phosphate barium salt: is a chemical compound with the molecular formula C7H13O10P • Ba and a molecular weight of 425.5 g/mol . It is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells . This compound is also involved in carbon fixation in photosynthetic organisms and the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Sedoheptulose-7-phosphate barium salt can be synthesized through chemical synthesis methods. The preparation involves the reaction of D-sedoheptulose-7-phosphate with barium salts under controlled conditions . The compound is typically obtained as a crystalline solid and is soluble in phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: D-Sedoheptulose-7-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated sugars, while reduction can produce dephosphorylated derivatives .
Scientific Research Applications
D-Sedoheptulose-7-phosphate barium salt is a chemical compound with the formula C7H13O10P- Ba and a molecular weight of 425.47 . It appears as a white to off-white powder . This compound is also known as D-altro-Heptulose 7-phosphate barium salt or Barium(2+) [(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate .
Scientific Research Applications
This compound is primarily used in scientific research, particularly in biochemistry and related fields . Its applications stem from its role as an intermediate in several key metabolic pathways .
Pentose Phosphate Pathway: D-Sedoheptulose-7-phosphate is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway for the production of NADPH and nucleotide precursors . In this pathway, the enzyme transaldolase facilitates the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, resulting in the production of D-fructose-6-phosphate .
Carbon Fixation: D-Sedoheptulose-7-phosphate also plays a role in carbon fixation in photosynthetic organisms .
Biosynthesis: The compound is involved in the biosynthesis of lipopolysaccharides, amino acids, secondary metabolites, and antibiotics .
Sedoheptulose 7-phosphate cyclases (SH7PC): Sedoheptulose 7-phosphate cyclases are a family of enzymes that utilize sedoheptulose 7-phosphate (SH7P) as a substrate . These enzymes convert SH7P into cyclic products and are found throughout Prokarya and Eukarya, suggesting their potential biological roles in nature . Three known SH7PCs are:
- 2- epi-5- epi-valiolone synthases (EEVS)
- desmethyl-4-deoxygadusol synthase (DDGS)
- 2- epi-valiolone synthase (EVS)
Bacterial SH7PCs have been identified in various bacteria, including Gram-(+) and Gram-(−) bacteria, isolated from diverse environments such as soils, aquatic systems, and extreme environments . The majority of identified bacterial SH7PCs are from actinobacteria (EEVS) and cyanobacteria (DDGS) .
Mechanism of Action
D-Sedoheptulose-7-phosphate barium salt exerts its effects through its role as an intermediate in the pentose phosphate pathway. In this pathway, the enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, generating D-fructose-6-phosphate . This reaction is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular biosynthesis and antioxidant defense .
Comparison with Similar Compounds
D-Fructose-6-phosphate: Another intermediate in the pentose phosphate pathway.
D-Ribose-5-phosphate: A product of the pentose phosphate pathway involved in nucleotide synthesis.
D-Glucose-6-phosphate: An initial substrate in the pentose phosphate pathway.
Uniqueness: D-Sedoheptulose-7-phosphate barium salt is unique due to its specific role in the pentose phosphate pathway and its involvement in various biosynthetic processes. Unlike other intermediates, it serves as a precursor for the synthesis of lipopolysaccharides, amino acids, and secondary metabolites .
Properties
Molecular Formula |
C7H13BaO10P |
---|---|
Molecular Weight |
425.47 g/mol |
IUPAC Name |
barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7?;/m0./s1 |
InChI Key |
CXUFELXUIHDDQP-XPWALFIUSA-L |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
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